molecular formula C5H5BClNO2 B1632284 5-Chloropyridine-2-boronic acid CAS No. 652148-91-9

5-Chloropyridine-2-boronic acid

Cat. No.: B1632284
CAS No.: 652148-91-9
M. Wt: 157.36 g/mol
InChI Key: JEGHCYRKSUGHJH-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the second carbon of the pyridine ring, and a chlorine atom is attached to the fifth carbon. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

5-Chloropyridine-2-boronic acid is primarily used as a reagent in organic synthesis . It is known to target the respiratory system .

Mode of Action

The compound is often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In these reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction affects the biochemical pathways involved in carbon–carbon bond formation .

Pharmacokinetics

These include stability under mild and functional group tolerant reaction conditions, and environmental benignity . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, dust formation should be avoided . The compound’s action may also be affected by the presence of other chemicals in the reaction environment .

Biochemical Analysis

Biochemical Properties

5-Chloropyridine-2-boronic acid plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions of this compound is with palladium catalysts in Suzuki-Miyaura coupling reactions. This interaction is essential for the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of new carbon-carbon bonds .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, depending on the context. For example, in the case of enzyme inhibition, this compound can bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its participation in the Suzuki-Miyaura coupling reaction, where it acts as a substrate for the palladium-catalyzed formation of carbon-carbon bonds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridine-2-boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-2-boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

    Substituted Pyridines: Formed from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyridine-2-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific products. Its position of the boronic acid and chlorine groups makes it particularly useful in certain synthetic applications, such as the synthesis of pharmaceuticals and complex organic molecules.

Properties

IUPAC Name

(5-chloropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGHCYRKSUGHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628590
Record name (5-Chloropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652148-91-9
Record name (5-Chloropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-2-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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